molecular formula C13H16N2O3 B2765689 N-(but-3-yn-1-yl)-2-(2-methoxyethoxy)isonicotinamide CAS No. 2034239-05-7

N-(but-3-yn-1-yl)-2-(2-methoxyethoxy)isonicotinamide

Cat. No.: B2765689
CAS No.: 2034239-05-7
M. Wt: 248.282
InChI Key: YQOADLGSIISWJL-UHFFFAOYSA-N
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Description

N-(but-3-yn-1-yl)-2-(2-methoxyethoxy)isonicotinamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isonicotinamide core substituted with a but-3-yn-1-yl group and a 2-(2-methoxyethoxy) moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(but-3-yn-1-yl)-2-(2-methoxyethoxy)isonicotinamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isonicotinamide core, followed by the introduction of the but-3-yn-1-yl group through a nucleophilic substitution reaction. The final step involves the attachment of the 2-(2-methoxyethoxy) group via an etherification reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. These reactors allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(but-3-yn-1-yl)-2-(2-methoxyethoxy)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome and product distribution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted isonicotinamide derivatives.

Scientific Research Applications

N-(but-3-yn-1-yl)-2-(2-methoxyethoxy)isonicotinamide has found applications in several scientific research areas, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(but-3-yn-1-yl)-2-(2-methoxyethoxy)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(but-3-yn-1-yl)-2-(2-methoxyethoxy)isonicotinamide include other isonicotinamide derivatives with different substituents, such as:

  • N-(but-3-yn-1-yl)-isonicotinamide
  • N-(2-methoxyethoxy)-isonicotinamide
  • N-(but-3-yn-1-yl)-2-methoxyisonicotinamide

Uniqueness

What sets this compound apart from these similar compounds is the presence of both the but-3-yn-1-yl and 2-(2-methoxyethoxy) groups. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-but-3-ynyl-2-(2-methoxyethoxy)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-3-4-6-15-13(16)11-5-7-14-12(10-11)18-9-8-17-2/h1,5,7,10H,4,6,8-9H2,2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOADLGSIISWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NCCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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